molecular formula C6H6N6 B1397802 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine CAS No. 1221974-59-9

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Cat. No. B1397802
M. Wt: 162.15 g/mol
InChI Key: SNRRNNMZKXYZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine and its derivatives has been confirmed by various spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .

Scientific Research Applications

  • Anticancer Agents

    • Field: Medicinal Chemistry
    • Application: 1,2,4-triazole derivatives, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have been synthesized and evaluated as potential anticancer agents .
    • Method: The compounds were synthesized and their structures confirmed by spectroscopic techniques. Their cytotoxic activities were evaluated against three human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay .
    • Results: Some compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line .
  • Therapeutic Applications

    • Field: Pharmacology
    • Application: Triazoles and their derivatives, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
    • Method: The compounds are synthesized and their therapeutic applications are evaluated through various biological assays .
    • Results: The compounds have shown a broad range of therapeutic applications across scientific disciplines .
  • Redox Active Linker

    • Field: Coordination Chemistry
    • Application: “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine” has been used as a redox active linker in Mn (ii)/Cu (ii) based coordination frameworks .
    • Method: The compound is incorporated into the coordination frameworks through chemical synthesis .
    • Results: Successful incorporation of the compound into the coordination frameworks has been achieved .
  • Antifungal Activity

    • Field: Medicinal Chemistry
    • Application: 1,2,3-triazole-4-carboxylic acid derivatives, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have been used for the synthesis of compounds that exhibited antifungal activity .
    • Method: The compounds are synthesized and their antifungal activities are evaluated through various biological assays .
    • Results: The compounds have shown significant antifungal activity .
  • Material Science Applications

    • Field: Material Science
    • Application: Due to their electron-deficient nature, 1,2,4-triazoles, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, exhibit excellent electron-transport and hole-blocking properties, making them promising organic materials in material science applications .
    • Method: The compounds are synthesized and their properties are evaluated through various material science techniques .
    • Results: The compounds have shown promising properties in material science applications .
  • Antimicrobial Activity

    • Field: Pharmacology
    • Application: (1H-1,2,3-Triazol-1-yl)acetic acids, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
    • Method: The compounds are synthesized and their antimicrobial activities are evaluated through various biological assays .
    • Results: The compounds have shown significant antimicrobial activity .
  • Antiviral Activity

    • Field: Medicinal Chemistry
    • Application: 1,2,3-triazole-4-carboxylic acid derivatives, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have been used for the synthesis of compounds that exhibited antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
    • Method: The compounds are synthesized and their antiviral activities are evaluated through various biological assays .
    • Results: The compounds have shown significant antiviral activity .
  • Organic Catalysts

    • Field: Organic Chemistry
    • Application: 1,2,3-triazoles, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have found broad applications in organic synthesis, including as organic catalysts .
    • Method: The compounds are synthesized and their catalytic properties are evaluated through various organic chemistry techniques .
    • Results: The compounds have shown promising properties as organic catalysts .
  • Fluorescent Imaging

    • Field: Chemical Biology
    • Application: 1,2,3-triazoles, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have found applications in fluorescent imaging .
    • Method: The compounds are synthesized and their fluorescent properties are evaluated through various chemical biology techniques .
    • Results: The compounds have shown promising properties in fluorescent imaging .
  • Field: Pharmacology
  • Application: (1H-1,2,3-Triazol-1-yl)acetic acids, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
  • Method: The compounds are synthesized and their antimicrobial activities are evaluated through various biological assays .
  • Results: The compounds have shown significant antimicrobial activity .
  • Field: Agrochemistry
  • Application: 1,2,3-triazoles, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, have found applications in agrochemistry .
  • Method: The compounds are synthesized and their agrochemical properties are evaluated through various agrochemical techniques .
  • Results: The compounds have shown promising properties in agrochemistry .
  • Field: Materials Science
  • Application: Due to their electron-deficient nature, 1,2,4-triazoles, including “6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine”, exhibit excellent electron-transport and hole-blocking properties, making them promising organic materials in material science applications .
  • Method: The compounds are synthesized and their material properties are evaluated through various material science techniques .
  • Results: The compounds have shown promising properties in material science applications .

Safety And Hazards

The safety of 1,2,4-triazole derivatives, including 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine, has been evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine and its derivatives, due to their promising cytotoxic activity, can be considered for further investigation aiming to generate potential anticancer agents .

properties

IUPAC Name

6-(1,2,4-triazol-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-5-1-6(10-3-9-5)12-4-8-2-11-12/h1-4H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRRNNMZKXYZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Synthesis routes and methods

Procedure details

A solution of 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine (1.24 g, 6.83 mmol) in 2 M ammonia (20 mL, 40.0 mmol)/isopropanol was heated at 80° C. in a sealed vial for 18 h. After cooling the solid precipitate was filtered and dried to give 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1.06 g, 96% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.30 (1H, s), 8.35 (1H, s), 8.30 (1H, s), 7.39 (2H, br. s.), 6.83 (1H, d, J=0.76 Hz). LCMS: RT=0.41 min, MH+=163.1
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Reactant of Route 6
6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Citations

For This Compound
1
Citations
X Li, H Wang, Z Lu, X Zheng, W Ni, J Zhu… - Journal of Medicinal …, 2016 - ACS Publications
Starting from a screening-hit compound, via structure modifications and optimizations, a series of nonfused and nonassembly pyrimidinylthiourea derivatives (2–5) was designed, …
Number of citations: 70 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.